2-(2-Methoxyacetyl)cyclohexane-1,3-dione
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Overview
Description
2-(2-Methoxyacetyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C9H12O4 It is a derivative of cyclohexane-1,3-dione, featuring a methoxyacetyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyacetyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyacetyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxyacetyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane-1,3-dione derivatives.
Scientific Research Applications
2-(2-Methoxyacetyl)cyclohexane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methoxyacetyl)cyclohexane-1,3-dione involves the inhibition of specific enzymes. For instance, it can inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the catabolism of tyrosine. This inhibition disrupts the production of essential molecules in plants, leading to their death .
Comparison with Similar Compounds
- 2-(2-Chloroacetyl)cyclohexane-1,3-dione
- 2-(2-Nitroacetyl)cyclohexane-1,3-dione
- 2-(2-Methylsulfonyl)cyclohexane-1,3-dione
Comparison: 2-(2-Methoxyacetyl)cyclohexane-1,3-dione is unique due to its methoxyacetyl group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different levels of enzyme inhibition and biological activity .
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-(2-methoxyacetyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C9H12O4/c1-13-5-8(12)9-6(10)3-2-4-7(9)11/h9H,2-5H2,1H3 |
InChI Key |
RDVSNMXQJWXAPT-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1C(=O)CCCC1=O |
Origin of Product |
United States |
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